
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol (DMPF) is a fluorinated boronic acid that is used in a variety of scientific research applications. It has been used in a variety of fields including biochemistry, organic synthesis, and drug discovery. The compound has several unique properties that make it an attractive target for research, including its low toxicity and high stability. DMPF can be used in a variety of ways, including as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and as a tool for studying biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has a variety of scientific research applications. It has been used in a variety of fields, including biochemistry, organic synthesis, and drug discovery. In biochemistry, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been used as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of organic compounds, and as a tool for studying biochemical and physiological effects. In organic synthesis, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been used as a reagent for the synthesis of a variety of organic compounds, such as peptides and peptidomimetics. In drug discovery, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been used as a tool for studying the biochemical and physiological effects of drugs, as well as for the synthesis of drug candidates.
Mecanismo De Acción
The mechanism of action of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of organic compounds. It is also believed that the compound can act as a Lewis acid, which can help to facilitate the formation of covalent bonds between molecules. Additionally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol can also act as a proton donor, which can help to facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol are not fully understood. However, the compound has been shown to have a variety of effects on enzymes and other proteins. For example, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased levels of triglycerides in the blood. Additionally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which can lead to decreased levels of glucose in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in lab experiments include its low toxicity, high stability, and the fact that it can be used as a catalyst for a variety of organic reactions. Additionally, the compound can be used as a reagent for the synthesis of a variety of organic compounds, and as a tool for studying biochemical and physiological effects. However, there are some limitations to using 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in lab experiments, including the fact that the compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound can be difficult to handle and can be corrosive to some materials.
Direcciones Futuras
The potential future directions for the use of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol in scientific research include the development of new catalysts for organic reactions, the development of new reagents for the synthesis of organic compounds, and the development of new tools for studying biochemical and physiological effects. Additionally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol could be used in the development of new drug candidates, as well as for the synthesis of new biomaterials. Finally, 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol could be used as a tool for studying the effects of environmental pollutants on human health.
Métodos De Síntesis
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol with an alkyl halide in the presence of a base. This reaction produces a boronic acid, which can then be further reacted with a variety of organic compounds to produce the desired product. The reaction can also be carried out using a variety of other methods, such as the reaction of a boronic acid with a halide in the presence of a base.
Propiedades
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)8-20-15(21-9-12)11-6-4-10(5-7-11)13(3,19)14(16,17)18/h4-7,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSAKQYNOLJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

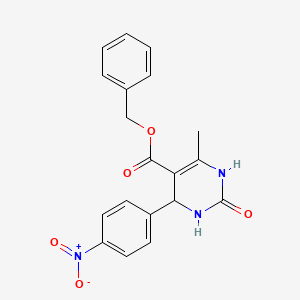
![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)

![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)
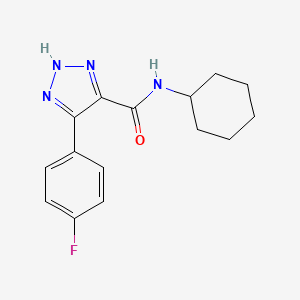
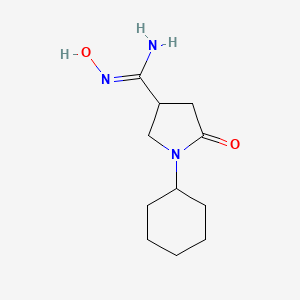
![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)
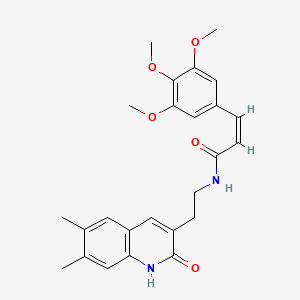
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)

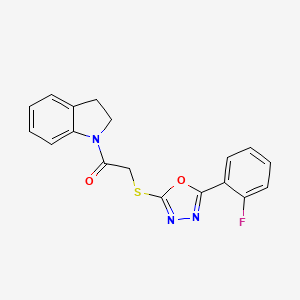

![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)